

An In-depth Technical Guide to 1,3-Dipalmitoyl-2-chloropropanediol-d5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dipalmitoyl-2-chloropropanediol-d5

Cat. No.: B12395052

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This technical guide provides a comprehensive overview of the chemical and physical properties of **1,3-Dipalmitoyl-2-chloropropanediol-d5**, tailored for researchers, scientists, and professionals in drug development. This document includes key chemical data, typical applications, and a representative experimental workflow for its use as an internal standard.

Core Chemical Properties

1,3-Dipalmitoyl-2-chloropropanediol-d5 is a deuterated synthetic lipid primarily utilized as an internal standard in mass spectrometry-based analytical methods.^[1] The deuterium labeling provides a distinct mass shift, allowing for accurate quantification of its non-labeled counterparts in complex biological matrices.^[1]

Table 1: Chemical Identifiers and Molecular Characteristics

Property	Value	Source
Chemical Name	1,3-Dipalmitoyl-2-chloropropanediol-d5	[1]
Synonyms	Hexadecanoic Acid 2-Chloro-1,3-propanediyl-d5 Ester; 1,3-Bispalmitoyl-2-chloropropanediol-d5; PP-2-MCPD-d5	[2]
CAS Number	1426395-62-1	[1][2][3][4][5][6]
Molecular Formula	C ₃₅ H ₆₂ D ₅ ClO ₄	[2][6]
Molecular Weight	592.39 g/mol	[2][3][5][6]
Accurate Mass	591.5042	[3][5]
InChI Key	IBJIXNLLGSRECE-YYRBTATQSA-N	[4]

Table 2: Physical and Chemical Properties

Property	Value	Source
Appearance	White to off-white solid or powder	[1][2]
Purity	>95% (HPLC) to >99%	[1][3][4][6]
Melting Point	48-50°C	[2]
Solubility	Soluble in organic solvents such as chloroform, ethyl acetate, methanol, and ethanol.	[1][2]
Storage Conditions	Long-term storage is recommended at -20°C or 4°C in a dry, dark environment. It may be stored at room temperature for short periods. Protect from moisture and air exposure.	[1][2][4]
Stability	Stable for at least 6 months after receipt under recommended storage conditions. Avoid prolonged exposure to high temperatures or strong acids/bases.	[1][2]

Applications in Research and Development

The primary application of **1,3-Dipalmitoyl-2-chloropropanediol-d5** is as a stable isotope-labeled internal standard for the quantification of 2- and 3-monochloropropanediol (MCPD) esters in various matrices, particularly in food safety analysis and lipidomics research.[1] MCPD esters are food processing contaminants found in refined vegetable oils and fats. The structural similarity and deuterium labeling of **1,3-Dipalmitoyl-2-chloropropanediol-d5** make it an ideal tool for isotope dilution assays, enhancing the accuracy of analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1]

Additionally, this compound finds utility in:

- Lipidomics Studies: Investigating the metabolism of glycerolipids and glycerophospholipids. [\[1\]](#)
- Biochemical Assays: Probing the activity of enzymes involved with chlorinated glycerolipids. [\[1\]](#)
- Pharmacological Research: Evaluating the interaction of chlorinated lipids with biological membranes and proteins.[\[1\]](#) It has also been used in the synthesis of prodrugs for piroxicam and lornoxicam to enhance their bioavailability.[\[2\]](#)

Experimental Protocols

While specific, detailed experimental protocols are often tailored to the specific analytical instrumentation and matrix being studied, a general workflow for the use of **1,3-Dipalmitoyl-2-chloropropanediol-d5** as an internal standard in the analysis of MCPD esters in an oil sample is outlined below.

Representative Experimental Workflow: Quantification of MCPD Esters in Edible Oil

This protocol provides a general outline for the extraction and analysis of MCPD esters from an edible oil sample using **1,3-Dipalmitoyl-2-chloropropanediol-d5** as an internal standard.

1. Sample Preparation and Spiking:

- Weigh a precise amount of the oil sample (e.g., 100 mg) into a screw-cap glass tube.
- Add a known amount of **1,3-Dipalmitoyl-2-chloropropanediol-d5** solution (e.g., 100 µL of a 10 µg/mL solution in a suitable organic solvent) to the oil sample. This serves as the internal standard.

2. Extraction:

- Perform a liquid-liquid extraction to isolate the lipids, including the MCPD esters and the internal standard. A common solvent system is hexane and methyl tert-butyl ether (MTBE).

- Vortex the mixture thoroughly and centrifuge to separate the phases.
- Collect the organic phase containing the lipids.

3. Derivatization (for GC-MS analysis):

- Evaporate the solvent from the extracted organic phase under a gentle stream of nitrogen.
- To convert the MCPD esters to more volatile derivatives suitable for GC-MS analysis, a derivatization step is often employed. For example, transesterification with a sodium methoxide solution to form fatty acid methyl esters (FAMES) and free MCPD, followed by derivatization of the free MCPD with a reagent like phenylboronic acid (PBA).

4. Instrumental Analysis (GC-MS):

- Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).
- Inject an aliquot of the sample into the GC-MS system.
- The gas chromatograph separates the different components of the sample based on their boiling points and interaction with the stationary phase.
- The mass spectrometer detects and quantifies the derivatized MCPD and the deuterated internal standard based on their specific mass-to-charge ratios (m/z).

5. Data Analysis:

- Identify the peaks corresponding to the MCPD derivatives and the **1,3-Dipalmitoyl-2-chloropropanediol-d5** derivative in the chromatogram.
- Calculate the ratio of the peak area of the analyte (MCPD derivative) to the peak area of the internal standard (**1,3-Dipalmitoyl-2-chloropropanediol-d5** derivative).
- Quantify the amount of MCPD esters in the original sample by comparing this ratio to a calibration curve generated using known concentrations of non-labeled MCPD ester standards and a fixed concentration of the internal standard.

Visualizations

Chemical Structure

Chemical Structure of 1,3-Dipalmitoyl-2-chloropropanediol-d5

CH₂(d) - O - C(=O) - (CH₂)₁₄ - CH₃

|

CH(d) - Cl

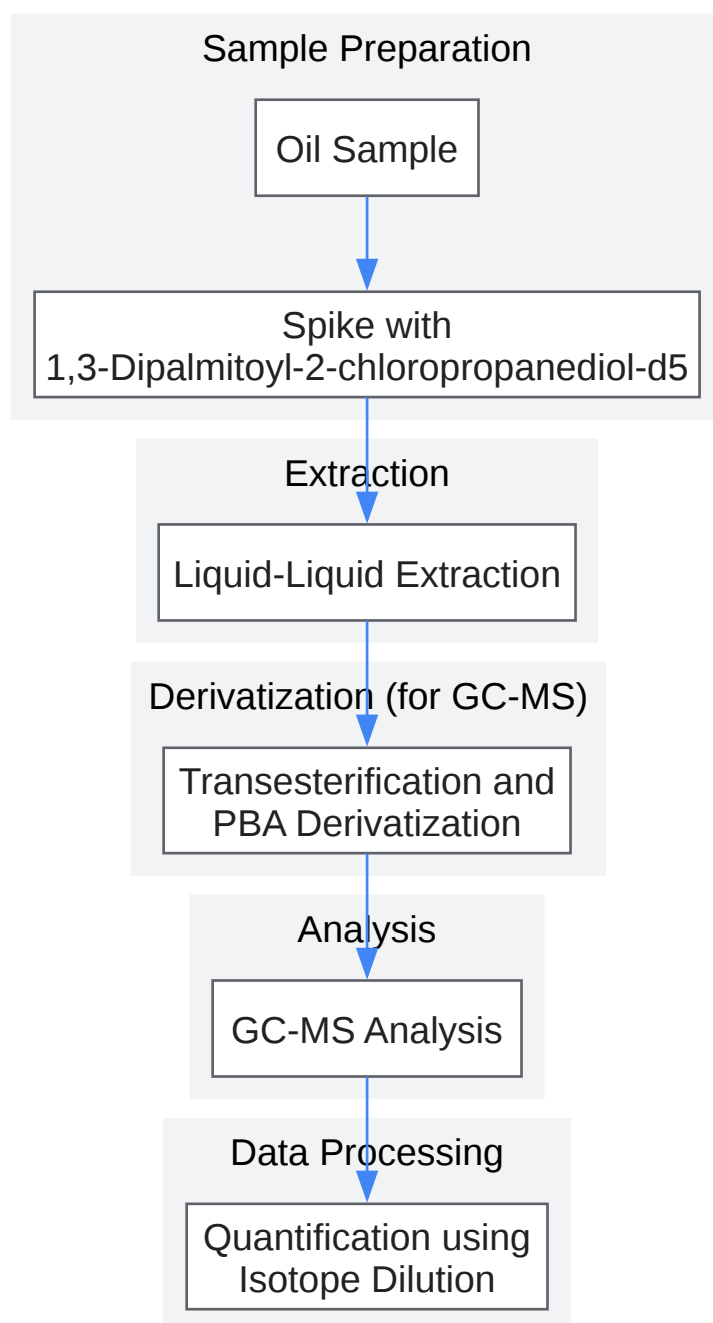
|

CH₂(d₂) - O - C(=O) - (CH₂)₁₄ - CH₃

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Caption: A 2D representation of the chemical structure of **1,3-Dipalmitoyl-2-chloropropanediol-d5**.

Experimental Workflow for Quantification



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References

- 1. 1,3-Dipalmitoyl-2-chloropropanediol-d5. >95% (HPLC) | LabMart Limited [labmartgh.com]
- 2. usbio.net [usbio.net]
- 3. 1,3-Dipalmitoyl-2-chloropropanediol-d5 | LGC Standards [lgcstandards.com]
- 4. 1,3-Dipalmitoyl-2-chloropropanediol-d5 | 1426395-62-1 [sigmaaldrich.com]
- 5. 1,3-Dipalmitoyl-2-chloropropanediol-d5 | LGC Standards [lgcstandards.com]
- 6. larodan.com [larodan.com]
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